2-Cyclopentyl-2-methoxyacetaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopentyl-2-methoxyacetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-10-8(6-9)7-4-2-3-5-7/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYFZPCPUWHJKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C=O)C1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Cyclopentyl 2 Methoxyacetaldehyde and Its Precursors
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. solubilityofthings.comias.ac.in For 2-cyclopentyl-2-methoxyacetaldehyde (I), several logical disconnections can be envisioned, as illustrated below.
A primary disconnection strategy involves cleaving the C-C bond between the carbonyl carbon and the adjacent cyclopentyl-bearing carbon. This leads to a cyclopentyl methyl ether derivative as one synthon and a two-carbon electrophilic aldehyde equivalent as the other.
Another key retrosynthetic step is the functional group interconversion (FGI) of the aldehyde to a more stable precursor, such as a primary alcohol (II) or an ester. This approach simplifies the synthesis by targeting a less reactive intermediate, with the final aldehyde formation occurring in the last step. This leads to the precursor 2-cyclopentyl-2-methoxyethanol (II).
Further disconnection of the alcohol precursor (II) can be achieved by breaking the C-C bond between the cyclopentyl group and the substituted ethanol (B145695) backbone. This suggests a synthetic route starting from cyclopentylmagnesium bromide and a suitable electrophile like methyl 2-methoxyacetate.
A different strategy involves disconnecting the methoxy (B1213986) group, leading to an α-hydroxy aldehyde intermediate. However, the stability of such an intermediate can be problematic.
These retrosynthetic pathways highlight several key precursors, including 2-cyclopentyl-2-methoxyethanol, cyclopentylmagnesium bromide, and methyl 2-methoxyacetate, and guide the development of the forward synthetic strategies discussed in the following sections.
Development of Stereoselective Routes to this compound
The stereocenter at the C2 position of this compound makes its asymmetric synthesis a significant challenge. The development of stereoselective routes is crucial for accessing enantiomerically pure forms of this compound.
Asymmetric induction involves the use of a chiral auxiliary or catalyst to control the stereochemical outcome of a reaction. In the context of synthesizing this compound, this can be applied to the synthesis of its chiral alcohol precursor, 2-cyclopentyl-2-methoxyethanol.
One approach is the asymmetric reduction of a ketone precursor, 1-cyclopentyl-2-methoxyethan-1-one. The use of chiral reducing agents, such as those derived from boron or aluminum hydrides modified with chiral ligands (e.g., (R)- or (S)-CBS reagents), can afford the chiral alcohol with high enantioselectivity.
Alternatively, the addition of a cyclopentyl nucleophile (e.g., cyclopentylmagnesium bromide or cyclopentyllithium) to a chiral glyoxal (B1671930) equivalent can establish the stereocenter. The use of chiral auxiliaries on the glyoxal derivative can direct the approach of the nucleophile, leading to a diastereoselective reaction. After the reaction, the chiral auxiliary can be removed to yield the enantiomerically enriched alcohol. Asymmetric synthesis of related chiral aldehydes has been achieved with enantiomeric excesses as high as 58%. uoa.gr
| Method | Chiral Reagent/Auxiliary | Precursor | Typical Enantiomeric Excess (e.e.) |
| Asymmetric Reduction | (R)- or (S)-CBS reagent | 1-cyclopentyl-2-methoxyethan-1-one | >90% |
| Nucleophilic Addition | Chiral glyoxal equivalent | Cyclopentylmagnesium bromide | 80-95% (diastereomeric excess) |
Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. This strategy can be applied to the racemic alcohol precursor, 2-cyclopentyl-2-methoxyethanol.
Enzymatic kinetic resolution is a powerful tool for this purpose. Lipases, for example, can selectively acylate one enantiomer of a racemic alcohol in the presence of an acyl donor (e.g., vinyl acetate), leaving the other enantiomer unreacted. The acylated and unacylated alcohols can then be separated. Subsequent hydrolysis of the acylated enantiomer provides access to the other enantiomerically pure alcohol. Studies on similar cyclic compounds have reported good selectivity factors. nih.gov
Another approach involves the use of chiral catalysts for oxidation or other transformations where one enantiomer reacts significantly faster than the other.
| Resolution Method | Chiral Catalyst/Reagent | Substrate | Outcome |
| Enzymatic Acylation | Lipase (B570770) (e.g., Candida antarctica lipase B) | Racemic 2-cyclopentyl-2-methoxyethanol | Separation of enantiomers (one as acetate (B1210297) ester) |
| Asymmetric Oxidation | Chiral oxidation catalyst | Racemic 2-cyclopentyl-2-methoxyethanol | One enantiomer is oxidized to the aldehyde, the other remains as the alcohol |
Direct Carbonyl Formation Methodologies
The final step in many synthetic routes to this compound is the formation of the aldehyde group. This requires mild and selective methods to avoid over-oxidation or other side reactions.
The most common method for forming an aldehyde is the selective oxidation of a primary alcohol. For the conversion of 2-cyclopentyl-2-methoxyethanol to the target aldehyde, several mild oxidation reagents can be employed.
Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or the Swern oxidation (using dimethyl sulfoxide, oxalyl chloride, and a hindered base like triethylamine) are effective for this transformation. Dess-Martin periodinane (DMP) is another excellent choice for a mild and selective oxidation of primary alcohols to aldehydes. These methods are generally high-yielding and compatible with a variety of functional groups.
| Oxidizing Agent | Reaction Conditions | Typical Yield |
| Pyridinium Chlorochromate (PCC) | Dichloromethane, room temperature | 80-95% |
| Swern Oxidation | DMSO, (COCl)₂, Et₃N, low temperature | 85-98% |
| Dess-Martin Periodinane (DMP) | Dichloromethane, room temperature | 90-98% |
An alternative to oxidation is the reductive formylation of an appropriate precursor. For instance, a derivative of cyclopentyl methoxyacetic acid could be converted to a Weinreb amide. Treatment of the Weinreb amide with a reducing agent like diisobutylaluminium hydride (DIBAL-H) would furnish the desired aldehyde. This method is known for its ability to prevent over-reduction to the alcohol.
Homologation strategies can also be employed. For example, starting with cyclopentyl methyl ether, a formylation reaction could introduce the aldehyde group. However, controlling the position of formylation can be challenging. A more controlled approach would involve the conversion of a cyclopentyl derivative into an organometallic reagent, followed by reaction with a formylating agent.
| Method | Precursor | Key Reagents | Advantage |
| Weinreb Amide Reduction | N-methoxy-N-methyl-2-cyclopentyl-2-methoxyacetamide | DIBAL-H | Prevents over-reduction to the alcohol |
| Formylation of an Organometallic | Cyclopentylmagnesium bromide | N,N-Dimethylformamide (DMF) followed by acidic workup | Direct introduction of the aldehyde group |
Alkylation and Functionalization of Alpha-Carbon Positions
The introduction of both a cyclopentyl and a methoxy group at the α-carbon of an acetaldehyde (B116499) moiety requires precise control over the reaction conditions. One plausible approach involves the alkylation of a pre-functionalized acetaldehyde equivalent. For instance, a dianion derived from a suitable precursor could be sequentially alkylated. A related strategy has been demonstrated in the synthesis of higher α-vinyl amino acids, where the alkylation of a chiral, vinylglycine-derived dianionic dienolate allows for the introduction of various side chains with a high degree of stereocontrol. acs.org While not a direct example, this principle could be adapted for the synthesis of this compound.
Another key strategy is the functionalization of a precursor alcohol followed by oxidation. The synthesis of α-amino and α-alkoxy aldehydes has been achieved in good yield and high enantiomeric purity through the oxoammonium oxidation of the corresponding optically active α-amino and α-alkoxy alcohols. researchgate.net This suggests that a precursor alcohol, 2-cyclopentyl-2-methoxyethanol, could be oxidized to the target aldehyde.
Furthermore, the direct synthesis of ethers from alcohols and aldehydes has been established through a net reductive etherification. This method involves the formation of α-(alkoxyalkyl)phosphonium salts, which upon hydrolysis, yield the ether product. rsc.org This could be a potential route to a precursor for this compound.
A direct method for the synthesis of related α-alkoxy diarylacetaldehydes involves a visible-light-mediated oxidative coupling of alkynes with benzoquinone and alcohols. This approach allows for the construction of a highly functionalized quaternary center at room temperature. researchgate.net
| Precursor Type | Functionalization Strategy | Key Features |
| Acetaldehyde Equivalent | Sequential dianion alkylation | High stereocontrol possible with chiral auxiliaries. acs.org |
| α-Alkoxy Alcohol | Oxoammonium oxidation (e.g., with TEMPO) | Good yields and preservation of stereochemistry. researchgate.net |
| Aldehyde and Alcohol | Reductive etherification via phosphonium (B103445) salts | Hydride-free synthesis of ethers. rsc.org |
| Alkyne and Alcohol | Visible-light mediated oxidative coupling | Mild conditions for constructing quaternary centers. researchgate.net |
Catalytic Systems for Efficient Synthesis
Catalytic methods offer elegant and efficient solutions for the construction of complex molecules like this compound, often with high levels of stereoselectivity.
Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of aldehydes. Chiral secondary amines, such as proline and its derivatives, can activate aldehydes through the formation of enamine intermediates, which can then react with various electrophiles. Specifically, the enantioselective α-oxyamination of aldehydes has been achieved using organocatalysts, providing access to α-oxyaminated aldehydes which are important chiral building blocks. acs.orgnih.gov This principle could be extended to the α-methoxylation of 2-cyclopentylacetaldehyde.
The development of bifunctional catalysts has further expanded the scope of organocatalytic α-functionalization of α-branched aldehydes. nih.gov These catalysts can overcome the challenges associated with the reduced reactivity of the corresponding trisubstituted enamines. For instance, a primary amine-amide bifunctional catalyst has been successfully used for the enantioselective α-hydroxylation and α-fluorination of α-branched aldehydes. nih.gov
| Catalyst Type | Reaction | Substrate Scope |
| L-proline | α-Amination with azodicarboxylate esters | Simple α-unbranched aldehydes. nih.gov |
| Diarylprolinol silyl (B83357) ether | α-Amination with DEAD or DIAD | Broad scope, high activity. nih.gov |
| Primary amine-amide | α-Hydroxylation, α-Fluorination | α-Branched aldehydes. nih.gov |
Transition metal catalysis offers a complementary approach to organocatalysis for the α-functionalization of carbonyl compounds. Palladium-catalyzed α-allylation of aldehydes represents a well-established method for C-C bond formation. mdpi.com More relevant to the target structure, cobalt has been shown to catalyze the α-methoxymethylation of ketones using methanol (B129727) as a C1 source. liv.ac.uk This reaction proceeds with cheap CoCl₂·6H₂O as the catalyst and TBHP as the oxidant, providing the desired products in high yields. liv.ac.uk While demonstrated on ketones, this methodology holds promise for adaptation to aldehydes.
A sophisticated dual-catalytic system, combining a chiral copper-N-heterocyclic carbene catalyst and a palladium-bisphosphine catalyst, has been developed for the asymmetric synthesis of chiral silyl-protected secondary alcohol derivatives from aromatic aldehydes. This method proceeds via the catalytic generation of an enantioenriched chiral α-alkoxyalkylcopper(I) intermediate. acs.orgnih.gov Such advanced catalytic strategies highlight the potential for precise control in the synthesis of α-alkoxy aldehydes.
| Metal Catalyst | Reaction Type | Key Features |
| Palladium | α-Allylation | Well-established for C-C bond formation. mdpi.com |
| Cobalt | α-Methoxymethylation of ketones | Uses methanol as a C1 source, inexpensive catalyst. liv.ac.uk |
| Copper/Palladium | Asymmetric three-component coupling | Generates chiral α-alkoxyalkyl intermediates. acs.orgnih.gov |
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles is crucial for developing sustainable synthetic methodologies. This involves the use of environmentally benign reagents and solvents, as well as energy-efficient reaction conditions. researchgate.net
Chemo-enzymatic cascades combine the selectivity of enzymes with the versatility of chemical catalysis to create efficient and environmentally friendly synthetic routes. For example, a chemo-enzymatic platform has been developed that utilizes styrene (B11656) oxide isomerase (SOI) to convert aryl epoxides into α-aryl aldehydes. researchgate.net These unstable intermediates are then trapped in situ by a C-C bond-forming enzyme. researchgate.net Another approach involves the combination of a biocompatible metal-catalyzed synthesis of cinnamic acid derivatives with an enzymatic cascade for their reduction to fragrance aldehydes. mdpi.com These examples demonstrate the potential of designing a cascade process for the synthesis of this compound, potentially starting from a simpler precursor and utilizing a sequence of chemical and enzymatic steps.
| Cascade Type | Key Enzymes | Starting Materials |
| Isomerase-Aldolase | Styrene oxide isomerase (SOI), ObiH | Aryl epoxides, L-threonine researchgate.net |
| Heck-Coupling-Reductase | Carboxylate reductase (NcCAR), Ene reductase | Cinnamic acid derivatives mdpi.com |
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a significant advantage in reducing or eliminating the need for solvents. beilstein-journals.org This technique has been successfully applied to the synthesis of various aldehyde derivatives. For example, the synthesis of Schiff bases from solid aromatic primary amines and aldehydes can be achieved by simple co-grinding in a mortar and pestle. researchgate.net
More complex transformations, such as the one-pot, three-component synthesis of α,α-amino thioketones, have also been realized under mechanochemical conditions without the need for a catalyst. acs.org Furthermore, the solid-state reductive amination of chitosan (B1678972) with aldehydes has been achieved mechanochemically, allowing for the use of less problematic reducing agents like sodium borohydride (B1222165). rsc.org These findings suggest that the functionalization of a cyclopentyl aldehyde precursor to introduce the methoxy group, or the coupling of precursors to form the target molecule, could potentially be achieved using solvent-free mechanochemical methods.
| Reaction Type | Reactants | Key Advantages |
| Schiff Base Formation | Aromatic amines, Aldehydes | Solvent-free, good to excellent yields. researchgate.net |
| α,α-Amino Thioketone Synthesis | 2-Oxo aldehydes, Amines, Thiols | One-pot, three-component, catalyst-free. acs.org |
| Reductive Amination of Chitosan | Chitosan, Aldehydes, NaBH₄ | Solid-state, avoids hazardous reagents. rsc.org |
Chemical Reactivity and Mechanistic Investigations of 2 Cyclopentyl 2 Methoxyacetaldehyde
Nucleophilic Addition Reactions at the Aldehyde Carbonyl
The aldehyde functional group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. However, the presence of a bulky cyclopentyl group and a methoxy (B1213986) group at the adjacent alpha-carbon introduces significant steric hindrance, which can modulate the rate and stereochemical outcome of these additions.
Reactivity with Organometallic Reagents
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles that readily add to aldehydes to form secondary alcohols. In the case of 2-Cyclopentyl-2-methoxyacetaldehyde, the reaction proceeds via nucleophilic attack on the carbonyl carbon. The stereochemical course of this addition is influenced by the existing chiral center at the alpha-carbon.
The addition of a Grignard reagent, for example, methylmagnesium bromide, to this compound is expected to produce a mixture of diastereomeric alcohols. The facial selectivity of the nucleophilic attack is governed by Cram's rule or the Felkin-Anh model, which predict the favored direction of approach of the nucleophile to minimize steric interactions. The methoxy group at the alpha-position can also play a role through chelation with the metal ion of the organometallic reagent, potentially influencing the diastereoselectivity of the reaction.
Illustrative Data: Diastereoselectivity in the Addition of Organometallic Reagents to this compound
| Organometallic Reagent | Diastereomeric Ratio (syn:anti) | Predicted Major Diastereomer |
| Methylmagnesium Bromide | 70:30 | syn |
| Phenyllithium | 65:35 | syn |
| n-Butyllithium | 75:25 | syn |
Note: The data in this table is illustrative and based on established principles of nucleophilic addition to chiral aldehydes. The syn/anti nomenclature refers to the relative stereochemistry of the newly formed hydroxyl group and the methoxy group.
Hydride Reductions and Derivatization Pathways
Hydride reducing agents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), effectively reduce aldehydes to primary alcohols. The reduction of this compound with these reagents yields 2-Cyclopentyl-2-methoxyethanol. The mechanism involves the transfer of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.
Due to the steric hindrance around the carbonyl group, the rate of reduction may be slower compared to unhindered aldehydes. Lithium aluminum hydride, being a more powerful reducing agent, is expected to effect this transformation more rapidly than sodium borohydride. The resulting primary alcohol can serve as a versatile intermediate for further derivatization, such as esterification or etherification, allowing for the synthesis of a variety of related compounds.
Formation of Acetals, Imines, and Related Derivatives
Under acidic conditions, this compound can react with alcohols to form acetals. This reaction is reversible and proceeds through a hemiacetal intermediate. The steric bulk at the alpha-position can influence the rate of both hemiacetal and acetal (B89532) formation. The use of a diol, such as ethylene (B1197577) glycol, will lead to the formation of a cyclic acetal, which are often more stable. The formation of acetals is a common strategy for protecting the aldehyde functionality during other chemical transformations.
Reaction with primary amines under appropriate pH control yields imines (Schiff bases). The reaction is also reversible and is typically driven to completion by the removal of water. The rate of imine formation can be sensitive to the steric hindrance of both the aldehyde and the amine. At a pH around 5, the rate of imine formation is generally optimal.
Illustrative Data: Equilibrium Constants for Imine Formation
| Primary Amine | Equilibrium Constant (Keq) |
| Methylamine | 1.2 x 10³ |
| Aniline | 8.5 x 10² |
| tert-Butylamine | 2.1 x 10² |
Note: This data is illustrative and based on trends observed for imine formation with sterically hindered aldehydes. The decreasing Keq reflects the increasing steric bulk of the amine.
Alpha-Carbon Reactivity and Enolate/Enamine Chemistry
The hydrogen atom on the alpha-carbon of this compound is acidic due to the electron-withdrawing effect of the adjacent carbonyl group. Deprotonation of this alpha-hydrogen by a strong base leads to the formation of a resonance-stabilized enolate, which is a powerful nucleophile.
Stereoselective Aldol (B89426) and Related Condensation Reactions
The enolate of this compound can participate in aldol reactions, where it adds to the carbonyl group of another aldehyde or ketone. This reaction forms a new carbon-carbon bond and creates a β-hydroxy aldehyde. Due to the pre-existing stereocenter and the formation of a new one, the aldol reaction can produce a mixture of diastereomers. The stereochemical outcome of the aldol addition is influenced by the geometry of the enolate (E or Z) and the transition state of the reaction, often rationalized by the Zimmerman-Traxler model. The presence of the methoxy group can influence the enolate geometry and, consequently, the diastereoselectivity of the aldol addition.
Alpha-Functionalization via Enantioselective Alkylation and Halogenation
The enolate of this compound can also be alkylated by reacting it with an alkyl halide. This Sₙ2 reaction results in the formation of a new carbon-carbon bond at the alpha-position. The choice of base and reaction conditions can influence the regioselectivity of enolate formation if there were multiple alpha-hydrogens, though in this specific molecule there is only one. Aldehydes can be challenging substrates for alkylation due to competing aldol condensation.
Alpha-halogenation can be achieved by treating the aldehyde with a halogen (Cl₂, Br₂, or I₂) under acidic or basic conditions. The reaction proceeds through an enol or enolate intermediate. Under acidic conditions, monohalogenation is typically favored. In contrast, under basic conditions, polyhalogenation can occur because the introduction of an electron-withdrawing halogen increases the acidity of the remaining alpha-hydrogens.
Mechanism of Alpha-Proton Exchange and Deuteration Studies
The aldehyde functional group in this compound possesses a single alpha-proton, located on the carbon atom adjacent to the carbonyl group. The acidity of this proton is significantly increased due to the electron-withdrawing nature of the adjacent carbonyl group. This enhanced acidity facilitates its removal by a base, leading to the formation of a resonance-stabilized enolate intermediate. The process of proton removal and subsequent reprotonation is known as alpha-proton exchange.
Mechanistically, in the presence of a base, the alpha-proton is abstracted to form an enolate. The negative charge of the enolate is delocalized between the alpha-carbon and the carbonyl oxygen. Reprotonation of this intermediate can occur at the alpha-carbon, regenerating the starting aldehyde, or at the oxygen, forming an enol tautomer. The interconversion between the keto (aldehyde) and enol forms is a process known as tautomerization.
Deuteration studies provide valuable insight into the mechanism of alpha-proton exchange. When this compound is treated with a deuterium (B1214612) source, such as deuterium oxide (D₂O), in the presence of an acid or base catalyst, the alpha-proton can be replaced by a deuterium atom. This isotopic labeling is a direct consequence of the formation of the enol or enolate intermediate.
Under acidic conditions, the carbonyl oxygen is first protonated (or deuterated in this case), which increases the acidity of the alpha-proton. A weak base, such as water or D₂O, can then remove the alpha-proton to form a neutral enol intermediate. Tautomerization back to the keto form results in the incorporation of deuterium at the alpha-position.
The rate of deuteration can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry, providing kinetic data on the alpha-proton exchange process.
Table 1: Hypothetical Deuteration of this compound under Various Conditions
| Entry | Catalyst | Deuterium Source | Temperature (°C) | Reaction Time (h) | % Deuteration |
| 1 | NaOD | D₂O | 25 | 1 | >95% |
| 2 | DCl | D₂O | 25 | 12 | ~70% |
| 3 | Acetic acid-d₄ | D₂O | 50 | 24 | ~85% |
| 4 | None | D₂O | 80 | 48 | <10% |
This table presents hypothetical data for illustrative purposes.
Transformations of the Methoxy Moiety
The methoxy group in this compound is an ether linkage, which is generally stable but can be cleaved under specific reaction conditions.
The cleavage of the methyl ether in this compound typically requires strong acidic conditions. The most common reagents for this transformation are strong hydrohalic acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). The reaction proceeds via a nucleophilic substitution mechanism.
The mechanism involves the initial protonation of the ether oxygen by the strong acid, which converts the methoxy group into a good leaving group (methanol). Subsequently, the halide anion (I⁻ or Br⁻) acts as a nucleophile and attacks the methyl carbon in an Sₙ2 reaction, leading to the formation of methyl iodide or methyl bromide and the corresponding 2-cyclopentyl-2-hydroxyacetaldehyde. The attack occurs at the less sterically hindered methyl group rather than the more substituted alpha-carbon of the cyclopentyl moiety.
Lewis acids, such as boron tribromide (BBr₃), can also be employed for ether cleavage. The mechanism with BBr₃ involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of a bromide ion.
Table 2: Hypothetical Conditions for Selective Ether Cleavage of this compound
| Entry | Reagent | Solvent | Temperature (°C) | Product | Yield (%) |
| 1 | Excess HI (57%) | Acetic Acid | 100 | 2-Cyclopentyl-2-hydroxyacetaldehyde | 85 |
| 2 | BBr₃ | Dichloromethane | -78 to 25 | 2-Cyclopentyl-2-hydroxyacetaldehyde | 90 |
| 3 | HBr (48%) | Water | 120 | 2-Cyclopentyl-2-hydroxyacetaldehyde | 78 |
This table presents hypothetical data for illustrative purposes.
The methoxy group at the alpha-position of the aldehyde can exert a significant influence on the stereochemical outcome of reactions at the carbonyl group. This is primarily due to its steric bulk and its ability to coordinate with metal cations.
In nucleophilic additions to the aldehyde carbonyl, the methoxy group can direct the incoming nucleophile to a specific face of the molecule. For example, in reductions using metal hydrides, the metal cation (e.g., Li⁺, Na⁺) can chelate with both the carbonyl oxygen and the methoxy oxygen, creating a rigid cyclic intermediate. This chelation control forces the nucleophile to attack from the less hindered face, leading to a high degree of diastereoselectivity.
The electronic effect of the methoxy group, being an electron-donating group by resonance and electron-withdrawing by induction, can also modulate the reactivity of the adjacent carbonyl group, making it more or less susceptible to nucleophilic attack compared to an unsubstituted aldehyde.
Reactivity of the Cyclopentyl Ring System
The cyclopentyl ring in this compound is a saturated carbocycle. Its reactivity is largely determined by the C-H bonds, which can be functionalized under specific conditions.
The direct functionalization of the C-H bonds of the cyclopentyl ring is challenging but can be achieved using modern synthetic methods, such as transition-metal-catalyzed C-H activation. The directing group for such reactions would likely be the aldehyde or a derivative thereof. For example, the formation of an imine or an oxime from the aldehyde can position a metal catalyst in proximity to specific C-H bonds on the cyclopentyl ring, enabling their selective functionalization (e.g., arylation, alkenylation).
The regioselectivity of such reactions would be determined by the length and geometry of the tether connecting the directing group to the catalyst and the inherent reactivity of the C-H bonds (primary vs. secondary). Stereoselectivity can be induced by using chiral ligands on the metal catalyst.
The cyclopentyl ring can undergo ring transformations, such as ring expansion to a cyclohexane (B81311) system. This can be initiated by the formation of a carbocation adjacent to the ring. For instance, if the aldehyde is converted to a leaving group and departs, the resulting carbocation could trigger a rearrangement where a C-C bond from the cyclopentyl ring migrates, leading to a six-membered ring.
Annulation reactions involve the construction of a new ring fused to the existing cyclopentyl ring. This can be achieved by first functionalizing the cyclopentyl ring to introduce a reactive handle, which can then participate in a ring-closing reaction. For example, a palladium-catalyzed cycloaddition could be used to construct a new ring onto the cyclopentyl scaffold.
Computational Elucidation of Reaction Mechanisms
Computational chemistry provides a powerful lens for understanding the intricate details of chemical reactions at a molecular level. Through the use of quantum mechanical calculations, it is possible to map out potential energy surfaces, identify transition states, and analyze the electronic and steric factors that govern reaction pathways. For a molecule such as this compound, computational studies are invaluable for predicting its reactivity, particularly in reactions involving the aldehyde functional group.
A critical aspect of understanding any chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction and, consequently, the reaction rate. For this compound, a key reaction is the nucleophilic addition to the carbonyl carbon.
Theoretical calculations, typically employing Density Functional Theory (DFT), can be used to model this process. The analysis would involve identifying the geometry of the transition state for the approach of a nucleophile to the aldehyde. Factors such as the angle of attack of the nucleophile and the pyramidalization of the carbonyl carbon are key parameters in the transition state geometry.
The presence of the α-methoxy and cyclopentyl groups is expected to have a significant impact on the energy of the transition state. The methoxy group, being electron-withdrawing by induction, can increase the electrophilicity of the carbonyl carbon, potentially lowering the activation barrier for nucleophilic attack. libretexts.org Conversely, the bulky cyclopentyl group can introduce steric hindrance, which would raise the energy of the transition state. pressbooks.publibretexts.org
To illustrate the potential outcomes of a transition state analysis, a hypothetical set of calculated activation energies for the addition of a generic nucleophile to a series of aldehydes is presented in Table 1.
Table 1: Hypothetical Calculated Activation Energies for Nucleophilic Addition
| Aldehyde | Activation Energy (kcal/mol) |
|---|---|
| Acetaldehyde (B116499) | 15.2 |
| 2-Methoxyacetaldehyde | 14.5 |
| 2-Cyclopentylacetaldehyde | 16.8 |
This data is illustrative and generated for the purpose of this article.
The hypothetical data suggests that the electronic effect of the methoxy group in lowering the activation energy is partially offset by the steric hindrance of the cyclopentyl group.
The three-dimensional arrangement of atoms in a molecule, its conformation, can have a profound effect on its reactivity. For this compound, the rotation around the C-C bond between the carbonyl carbon and the α-carbon is of particular interest. Different rotational isomers, or conformers, will exhibit different levels of steric hindrance to an incoming nucleophile and may have different electronic properties due to orbital overlap effects. beilstein-journals.orgnih.gov
Computational studies can map the potential energy surface for this bond rotation, identifying the most stable (lowest energy) conformers and the energy barriers between them. The reactivity of the aldehyde is then a weighted average of the reactivities of the individual conformers, though it is often dominated by the most stable and accessible reactive conformations.
The relative orientation of the cyclopentyl group and the methoxy group with respect to the carbonyl oxygen will define the different conformers. It is plausible that the most stable conformer would position the bulky cyclopentyl group anti-periplanar to the carbonyl oxygen to minimize steric interactions. However, a conformation where the methoxy group is gauche to the carbonyl oxygen might be stabilized by hyperconjugative interactions between the oxygen lone pairs and the π* orbital of the carbonyl group.
Table 2: Hypothetical Relative Energies of Conformers of this compound
| Conformer (Dihedral Angle O=C-C-O) | Relative Energy (kcal/mol) |
|---|---|
| Anti (180°) | 0.0 |
| Gauche (+60°) | 1.2 |
| Gauche (-60°) | 1.2 |
This data is illustrative and generated for the purpose of this article.
Applications in Advanced Organic Synthesis and Material Chemistry
Utility as a Chiral Building Block for Complex Molecule Assembly
The presence of a stereocenter at the α-position to the aldehyde group makes 2-Cyclopentyl-2-methoxyacetaldehyde a valuable chiral building block. Chiral α-alkoxy aldehydes are well-established precursors for the stereoselective synthesis of complex molecules. The strategic placement of the methoxy (B1213986) group allows for chelation control in nucleophilic additions to the aldehyde, directing the stereochemical outcome of the reaction.
One of the key reactions where chiral α-alkoxy aldehydes, such as the title compound, demonstrate their utility is the Mukaiyama aldol (B89426) reaction. researchgate.net By employing Lewis acids like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄), a chelate can be formed between the aldehyde and the α-methoxy group. This rigid, cyclic intermediate directs the incoming nucleophile, such as an enol silane, to attack the aldehyde from a specific face, leading to a high degree of diastereoselectivity. This method has proven to be a general and powerful strategy for achieving 1,2-asymmetric induction in the synthesis of natural products. researchgate.net
Furthermore, recent advancements have enabled the catalytic generation of enantioenriched chiral α-alkoxyalkylcopper(I) intermediates from aldehydes. acs.org This "umpolung" strategy, which reverses the normal polarity of the aldehyde carbonyl group, allows the aldehyde to act as a nucleophile in subsequent cross-coupling reactions. While not yet specifically demonstrated with this compound, this methodology opens up new avenues for its application in asymmetric synthesis. acs.org
Table 1: Representative Reactions of Chiral α-Alkoxy Aldehydes
| Reaction Type | Key Reagents | Stereochemical Control | Potential Product |
| Mukaiyama Aldol Reaction | Enol silane, Lewis Acid (e.g., TiCl₄) | Chelation Control | syn- or anti-1,2-diols |
| Asymmetric Umpoled Addition | Silylboronate, Chiral Copper-NHC catalyst, Palladium catalyst | Catalytic Asymmetric Induction | Chiral silyl-protected secondary alcohols |
Strategic Incorporation into Natural Product Total Synthesis Schemes
The synthesis of natural products often requires the precise installation of multiple stereocenters. Chiral building blocks like this compound can be strategically incorporated into retrosynthetic plans to simplify the construction of complex target molecules. The cyclopentyl moiety itself is a common structural motif in a variety of natural products.
The aldehyde functionality of this compound serves as a versatile handle for a wide range of carbon-carbon bond-forming reactions. For instance, it can readily undergo Wittig-type reactions to introduce alkenyl fragments or participate in aldol condensations to build larger carbon skeletons. The stereocenter at the α-position can influence the stereochemical outcome of these transformations, even in the absence of strong chelation control, through Felkin-Anh-type models of non-chelation-controlled additions.
While a specific total synthesis employing this compound is not yet prominently featured in the literature, the well-documented use of similar chiral α-alkoxy aldehydes in the synthesis of complex natural products underscores its potential. researchgate.netdiva-portal.org For example, the stereoselective addition of nucleophiles to α-amino aldehydes, a conceptually similar class of compounds, has been a key strategy in the synthesis of alkaloids and other bioactive molecules. diva-portal.org
Contribution to the Synthesis of Heterocyclic Frameworks
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. sigmaaldrich.com The aldehyde group of this compound is a key functional group for the construction of a variety of heterocyclic rings.
For instance, it can participate in condensation reactions with dinucleophiles to form heterocycles. Reaction with a 1,2-diamine could lead to the formation of a tetrahydropyrazine, while reaction with a hydrazine (B178648) derivative could yield a pyrazolidine. The substituents on the chiral center would be incorporated into the final heterocyclic structure, influencing its three-dimensional shape and, consequently, its biological activity or material properties.
Moreover, α,β-unsaturated aldehydes, which can be readily prepared from this compound through reactions like the Wittig reaction, are powerful precursors for the synthesis of heterocycles via cycloaddition reactions. N-heterocyclic carbene (NHC) catalysis can convert α,β-unsaturated aldehydes into homoenolate equivalents, which can then undergo annulation reactions to form cyclopentenes and other cyclic systems. pnas.org
Precursor for Specialty Chemicals and Advanced Materials
The unique combination of a cyclopentyl group, a methoxy group, and an aldehyde functionality in one molecule makes this compound a potential precursor for specialty chemicals and advanced materials.
The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to a range of derivatives with different properties. The corresponding carboxylic acid, 2-cyclopentyl-2-methoxyacetic acid, could be used as a chiral derivatizing agent or as a monomer for the synthesis of chiral polymers. The alcohol, 2-cyclopentyl-2-methoxyethanol, could find applications as a chiral solvent or as a building block for liquid crystals.
The cyclopentyl group imparts a degree of rigidity and lipophilicity to the molecule, which can be advantageous in the design of materials with specific physical properties. For example, its incorporation into polymer backbones could influence properties such as the glass transition temperature and solubility.
Design and Synthesis of Derivatives with Tunable Reactivity
The reactivity of this compound can be fine-tuned through the synthesis of its derivatives. By modifying the substituents or the functional groups, a library of related compounds with tailored reactivity can be generated.
For example, conversion of the aldehyde to an imine would alter its electrophilicity and allow for different types of nucleophilic additions. The methoxy group could be replaced with other alkoxy groups to modulate the steric and electronic properties of the chiral center, thereby influencing the stereoselectivity of subsequent reactions.
The development of derivatives of this compound with tunable reactivity will undoubtedly expand its utility in organic synthesis and materials science, enabling the creation of novel molecules with desired functions.
Computational and Theoretical Investigations of 2 Cyclopentyl 2 Methoxyacetaldehyde
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. lumenlearning.comscribd.com The potential energy of the molecule varies with these rotations, and mapping this variation creates an energy landscape. The most stable conformers correspond to energy minima on this landscape, while transition states between them are represented by energy maxima. libretexts.org
For 2-Cyclopentyl-2-methoxyacetaldehyde, conformational flexibility arises from several key areas:
Rotation around the single bond connecting the cyclopentyl ring to the chiral center.
Rotation around the C-C bond between the chiral center and the aldehyde group.
Rotation around the C-O bond of the methoxy (B1213986) group.
The puckering of the cyclopentane (B165970) ring itself, which typically adopts a non-planar "envelope" conformation to relieve eclipsing strain. maricopa.edu
The relative stability of different conformers is determined by a combination of factors, including torsional strain (from eclipsed interactions) and steric strain (from repulsive interactions between bulky groups). libretexts.org Quantum chemical calculations, often using Density Functional Theory (DFT), can be used to locate the stable conformers and the transition states connecting them, providing their relative energies.
Table 1: Hypothetical Relative Energies of Key Conformers of this compound
This interactive table illustrates the calculated energy differences between various spatial arrangements of the molecule. Lower relative energy indicates higher stability.
| Conformer ID | Dihedral Angle (O=C-C-O) | Cyclopentyl Ring Position | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Conf-1 (Anti) | 180° | Equatorial-like | 0.00 | 75.2 |
| Conf-2 (Gauche) | 60° | Equatorial-like | 0.85 | 18.5 |
| Conf-3 (Eclipsed-1) | 120° | Equatorial-like | 3.50 | 0.1 |
| Conf-4 (Eclipsed-2) | 0° | Equatorial-like | 4.50 | <0.1 |
| Conf-5 (Anti) | 180° | Axial-like | 1.50 | 6.2 |
Note: Data are illustrative and represent typical values derived from DFT calculations for similar structures. Actual values would require specific computation for this compound.
Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals)
The electronic structure of a molecule is fundamental to its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key concept that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict how a molecule will interact with other species. numberanalytics.comimperial.ac.uk
HOMO: The highest energy orbital containing electrons. It represents the ability of a molecule to donate electrons. For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the oxygen atoms.
LUMO: The lowest energy orbital that is empty of electrons. It represents the ability of a molecule to accept electrons. The LUMO is typically localized on the antibonding π* orbital of the carbonyl (C=O) group, making the carbonyl carbon an electrophilic site.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com
Quantum chemical calculations can provide energies for these orbitals and generate various reactivity descriptors. researchgate.netimist.ma These descriptors quantify aspects of a molecule's potential reactivity.
Table 2: Calculated Electronic Properties and Reactivity Descriptors
This interactive table presents key electronic parameters calculated for this compound, offering insights into its chemical behavior.
| Parameter | Definition | Illustrative Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | +1.2 eV |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 7.7 eV |
| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | 6.5 eV |
| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | -1.2 eV |
| Global Hardness (η) | Resistance to change in electron distribution (≈ ΔE/2) | 3.85 eV |
| Dipole Moment (μ) | Measure of overall polarity | 2.5 D |
Note: Values are hypothetical, based on typical results from DFT (B3LYP/6-31G) calculations for analogous aldehydes.*
Prediction of Spectroscopic Parameters via Quantum Chemical Calculations for Structure-Reactivity Correlations
Quantum chemical methods are widely used to predict spectroscopic properties like infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. chemsociety.org.ng By calculating these parameters for different stable conformers, a theoretical spectrum can be generated. Comparing this computed spectrum with experimental data can help confirm the presence of specific conformers and provide a more detailed structural assignment.
For this compound, key vibrational frequencies that are sensitive to conformation include:
C=O stretch: The position of this strong absorption band in the IR spectrum is influenced by the electronic environment of the aldehyde.
C-O-C stretch: The stretching frequency of the ether linkage can shift depending on the rotation around the C-O bond.
C-H stretches: The vibrations of the aldehydic proton and those on the chiral center are also conformation-dependent.
Correlations can be drawn between these predicted spectroscopic features and the molecule's reactivity. For instance, a lower C=O stretching frequency might correlate with a more polarized (and thus more reactive) carbonyl bond.
Table 3: Hypothetical Calculated IR Frequencies for Different Conformers
This interactive table shows how key vibrational frequencies might differ between the two most stable conformers, allowing for potential differentiation via IR spectroscopy.
| Vibrational Mode | Description | Conf-1 (Anti) Freq. (cm-1) | Conf-2 (Gauche) Freq. (cm-1) |
| ν(C=O) | Carbonyl Stretch | 1735 | 1728 |
| ν(C-O-C) | Ether Asymmetric Stretch | 1120 | 1135 |
| δ(Cα-H) | Aldehydic C-H Bend | 1390 | 1398 |
| ν(Cα-H) | Aldehydic C-H Stretch | 2720 | 2715 |
Note: Frequencies are unscaled and illustrative. Actual computational studies would apply a scaling factor to better match experimental values.
Molecular Dynamics Simulations for Solvent Effects on Reactivity
While gas-phase calculations provide a fundamental understanding, molecules in a laboratory setting are almost always in solution. The presence of a solvent can significantly alter a molecule's properties and reactivity. d-nb.info Molecular Dynamics (MD) simulations are a powerful tool for studying these solvent effects. nih.gov
In an MD simulation, the motion of the solute (this compound) and numerous surrounding solvent molecules is simulated over time, governed by the forces between them. This approach can reveal:
Solvent Shell Structure: How solvent molecules arrange themselves around the solute.
Conformational Preference: Polar solvents may stabilize more polar conformers through dipole-dipole interactions or hydrogen bonding, shifting the conformational equilibrium compared to the gas phase.
Reaction Dynamics: By modeling a chemical reaction in the presence of a solvent, one can understand how the solvent influences the reaction pathway and activation energy. utwente.nl
For example, a polar protic solvent like methanol (B129727) could form hydrogen bonds with the carbonyl oxygen, increasing its polarization and making the carbonyl carbon more susceptible to nucleophilic attack. This would lower the activation energy for reactions at that site compared to a non-polar solvent like hexane.
Table 4: Illustrative Solvent Effects on the HOMO-LUMO Gap
This interactive table demonstrates how the calculated electronic reactivity of the molecule could be influenced by different solvent environments.
| Solvent | Dielectric Constant (ε) | Calculated HOMO-LUMO Gap (eV) | Implication |
| Gas Phase | 1 | 7.7 | Intrinsic Reactivity |
| Hexane | 1.9 | 7.6 | Low Polarity, Minimal Change |
| Methanol | 33.0 | 7.2 | High Polarity, Increased Reactivity |
| Water | 80.1 | 7.0 | Very High Polarity, Highest Reactivity |
Note: Data are hypothetical and intended to illustrate the general trend of a decreasing HOMO-LUMO gap with increasing solvent polarity.
Advanced Analytical Methodologies for 2 Cyclopentyl 2 Methoxyacetaldehyde
Development of High-Resolution Chromatographic Separation Techniques (e.g., GC-MS, LC-MS/MS, SFC)
High-resolution chromatography is fundamental for separating 2-Cyclopentyl-2-methoxyacetaldehyde from complex matrices, reaction byproducts, or potential impurities. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the principal techniques employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, this compound is well-suited for GC-MS analysis. This technique combines the superior separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. Optimization involves selecting the appropriate capillary column (typically a non-polar or medium-polarity phase like a 5% phenyl-polysiloxane) and adjusting the temperature program to ensure sharp peaks and good resolution from closely related compounds. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For samples where volatility is a concern or for analyses requiring higher sensitivity, LC-MS/MS is the method of choice. nih.govnih.gov Reversed-phase chromatography using a C18 column is a common starting point. nih.gov The mobile phase, typically a gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) with acid modifiers (e.g., formic acid), is optimized to achieve efficient separation. sielc.com The use of tandem mass spectrometry (MS/MS) allows for highly selective detection through Multiple Reaction Monitoring (MRM), significantly enhancing the signal-to-noise ratio and providing confident quantification. nih.gov
Supercritical Fluid Chromatography (SFC): SFC presents a green alternative to normal-phase HPLC, utilizing supercritical CO2 as the primary mobile phase. It is particularly effective for chiral separations, offering high efficiency and speed. For this compound, SFC coupled with a chiral stationary phase could provide rapid separation of its enantiomers.
Table 1: Exemplary Chromatographic Conditions for Analysis
| Parameter | GC-MS | LC-MS/MS |
|---|---|---|
| Column | 30 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms) | 50 mm x 2.1 mm, 2.7 µm (e.g., C18) nih.gov |
| Mobile Phase | Helium (Carrier Gas) | A: Water + 0.1% Formic Acid; B: Acetonitrile sielc.com |
| Flow Rate | 1.0 mL/min | 0.5 mL/min nih.gov |
| Temperature | Oven Program: 50°C (1 min), ramp to 250°C at 10°C/min | 40°C |
| Injection Volume | 1 µL (splitless) | 5 µL |
| Detection | Mass Spectrometry (Scan or SIM mode) | Tandem Mass Spectrometry (MRM mode) |
The aldehyde functional group in this compound is reactive and can be targeted for derivatization to improve analytical performance. Derivatization can enhance thermal stability for GC analysis, increase ionization efficiency for MS detection, and introduce a chromophore for UV-Vis detection in HPLC.
A widely used and effective derivatizing agent for aldehydes is 2,4-Dinitrophenylhydrazine (DNPH). nih.gov The reaction of this compound with DNPH yields a stable 2,4-dinitrophenylhydrazone derivative. This derivative exhibits strong UV absorbance, making it highly suitable for HPLC-UV analysis, and its increased molecular weight and distinct fragmentation pattern improve its detection by GC-MS and LC-MS. nih.gov Optimization of this strategy involves controlling the reaction pH, temperature, and time to ensure complete conversion to the hydrazone without degradation.
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like this compound. google.com It provides detailed information about the carbon-hydrogen framework of the molecule.
A standard analysis begins with one-dimensional (1D) ¹H and ¹³C NMR spectra.
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.
¹³C NMR: Shows the number of unique carbon atoms in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH₃, CH₂, CH, and quaternary carbons. libretexts.org
To fully assemble the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed. harvard.edu
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. It helps trace the connectivity within the cyclopentyl ring and between the aldehydic proton and the alpha-carbon proton. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.comdiva-portal.org It allows for the unambiguous assignment of each carbon signal to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. youtube.com It is crucial for connecting the molecular fragments. For instance, HMBC can show correlations from the methoxy (B1213986) protons to the alpha-carbon, and from the aldehydic proton to the alpha-carbon, confirming the core structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. harvard.edu It is particularly useful for determining the relative stereochemistry and preferred conformation of the molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| CHO | 9.5 - 9.7 (d) | 200 - 205 | C-α |
| Cα-H | 3.4 - 3.6 (m) | 85 - 95 | CHO, OCH₃, C-cyclopentyl |
| OCH₃ | 3.3 - 3.5 (s) | 55 - 60 | C-α |
| Cyclopentyl-H | 1.2 - 2.0 (m) | 25 - 40 | C-α |
High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the determination of its elemental composition and molecular formula with high confidence. google.com This is a critical step in confirming the identity of a newly synthesized compound or an unknown analyte.
In addition to the molecular formula, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI) in a GC-MS system, this compound would undergo characteristic fragmentation. The analysis of these fragments helps to piece together the molecular structure, corroborating NMR data.
Predicted Fragmentation Pathway:
Loss of the formyl radical (•CHO): A common fragmentation for aldehydes, leading to a significant ion.
Alpha-cleavage: Fission of the bond between the alpha-carbon and the cyclopentyl ring, resulting in a stable cyclopentyl cation or a methoxy-substituted fragment.
Loss of the methoxy group (•OCH₃): Another common cleavage for ethers.
Table 3: Predicted Key Fragments in the EI-Mass Spectrum
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Description |
|---|---|---|
| 142 | [C₈H₁₄O₂]⁺ | Molecular Ion (M⁺) |
| 113 | [C₇H₁₃O]⁺ | Loss of formyl radical (M - 29) |
| 85 | [C₅H₉O]⁺ | Cleavage of cyclopentyl group |
| 69 | [C₅H₉]⁺ | Cyclopentyl cation |
Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. edinst.comnih.gov They are complementary methods, as a vibrational mode may be strong in one technique and weak or silent in the other. edinst.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. nih.gov It is particularly sensitive to polar bonds. For this compound, strong characteristic absorption bands would be expected for the aldehyde C=O stretch and the C-O stretch of the ether linkage.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. libretexts.org It is highly sensitive to non-polar bonds and symmetric vibrations, making it excellent for analyzing the C-C backbone of the cyclopentyl ring. americanpharmaceuticalreview.com
Table 4: Characteristic Vibrational Frequencies
| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Aldehyde (C=O) | Stretch | 1720-1740 (Strong) | 1720-1740 (Medium) |
| Aldehyde (C-H) | Stretch | 2800-2900 & 2700-2800 (Medium) | 2700-2900 (Medium) |
| Ether (C-O-C) | Asymmetric Stretch | 1080-1150 (Strong) | Weak |
| Alkyl (C-H) | Stretch | 2850-3000 (Strong) | 2850-3000 (Strong) |
Chiral Analytical Methods for Enantiomeric and Diastereomeric Purity Assessment
The alpha-carbon of this compound is a chiral center, meaning the molecule exists as a pair of non-superimposable mirror images called enantiomers. gcms.cz Determining the enantiomeric purity (or enantiomeric excess) is crucial in many fields, particularly for pharmaceutical compounds, as different enantiomers can have vastly different biological activities. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for separating and quantifying enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for a wide range of chiral compounds.
NMR with Chiral Auxiliaries: While standard NMR cannot distinguish between enantiomers, this can be achieved by using chiral derivatizing agents or chiral solvating agents. A chiral derivatizing agent reacts with both enantiomers to form a pair of diastereomers, which have different physical properties and are distinguishable by NMR. Alternatively, a chiral solvating agent can be added to the NMR sample, forming transient diastereomeric complexes that result in separate signals for each enantiomer in the spectrum.
Table 5: Comparison of Chiral Analytical Methods
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). | High resolution, accurate quantification, widely applicable. | Requires method development to find a suitable CSP and mobile phase. |
| NMR with Chiral Derivatizing Agent | Converts enantiomers into diastereomers, which are distinguishable by NMR. | Provides structural confirmation of the new diastereomers. | Requires a chemical reaction; potential for kinetic resolution (unequal reaction rates). |
| NMR with Chiral Solvating Agent | Forms transient, diastereomeric complexes with different NMR chemical shifts. | Non-destructive, simple sample preparation. | Separation of signals may be small; requires a suitable solvating agent. |
Future Directions and Emerging Research Avenues for 2 Cyclopentyl 2 Methoxyacetaldehyde
Exploration of Novel Catalytic Systems for Sustainable Transformations
The development of efficient and sustainable methods for the synthesis and transformation of functionalized aldehydes is a cornerstone of modern organic chemistry. For 2-Cyclopentyl-2-methoxyacetaldehyde, future research will likely focus on novel catalytic systems that offer high selectivity and atom economy.
One promising area is the use of synergistic catalysis to generate and utilize chiral α-alkoxyalkyl anions from aldehydes. acs.org This umpolung strategy, which inverts the typical electrophilic reactivity of the aldehyde carbonyl carbon, opens up new possibilities for asymmetric synthesis. A potential application for this compound would be its coupling with various electrophiles, such as aryl or allyl halides, using a combination of a chiral copper–N-heterocyclic carbene (NHC) catalyst and a palladium–bisphosphine catalyst. acs.org This could lead to the synthesis of a wide range of enantioenriched secondary alcohol derivatives.
Another key direction is the catalytic enantioselective borylation of the aldehyde group. This transformation would yield optically active α-alkoxyorganoboronate esters, which are versatile building blocks in organic synthesis. sci-hub.se These intermediates can undergo stereospecific C-C bond-forming reactions, allowing for the construction of complex chiral molecules. sci-hub.se The development of catalysts, for instance, based on copper(I)/chiral phosphine (B1218219) ligand complexes, that can accommodate the steric bulk of the cyclopentyl group will be crucial for achieving high enantioselectivities. sci-hub.se
Furthermore, rhodium-catalyzed dehydroformylation–borylation relay reactions present an innovative pathway for the C-C bond functionalization of aldehydes. acs.org This method could be explored to convert this compound into novel organoboronates by cleaving the C-C bond and introducing a boryl group. acs.org
The following table outlines potential catalytic transformations for this compound based on existing research for related aldehydes.
| Transformation | Catalytic System | Potential Product | Source |
| Asymmetric α-Alkoxyalkylation | Chiral Copper-NHC & Palladium-Bisphosphine | Chiral silyl-protected secondary alcohol derivatives | acs.org |
| Enantioselective Borylation | Copper(I)/DTBM-SEGPHOS complex | Optically active α-alkoxyorganoboronate esters | sci-hub.se |
| Dehydroformylation–Borylation | Rhodium catalyst | Organoboronates via C-C bond cleavage | acs.org |
Integration into Automated and Flow Chemistry Platforms
The increasing complexity of chemical synthesis necessitates the adoption of automated and continuous-flow technologies to enhance efficiency, reproducibility, and safety. The integration of this compound into such platforms represents a significant area for future development.
Automated synthesis platforms, which utilize pre-filled reagent cartridges and software-controlled operations, can streamline the use of aldehydes in multistep sequences. chemrxiv.orgrsc.orgsigmaaldrich.com For instance, this compound could serve as a versatile building block in automated systems for the synthesis of N-heterocycles using the stannyl (B1234572) amine protocol (SnAP) or for reductive amination to produce complex amines. rsc.orgsigmaaldrich.com The development of specific capsules and protocols for this aldehyde would enable its rapid incorporation into on-demand synthesis of compound libraries for drug discovery and materials science. nih.gov
Flow chemistry offers distinct advantages for handling reactive intermediates and improving reaction control. wuxiapptec.comrsc.orgbeilstein-journals.orgeuropa.eu The synthesis of functionalized aldehydes and their subsequent transformations can be significantly improved in flow reactors, which allow for precise control over temperature, pressure, and residence time. wuxiapptec.com This is particularly relevant for reactions that are highly exothermic or involve unstable intermediates. Future research could focus on developing continuous-flow processes for the synthesis of this compound itself, as well as its use in subsequent reactions, such as hydrogenations or oxidations, in a safer and more efficient manner. wuxiapptec.com
The table below summarizes potential applications of automated and flow chemistry for this compound.
| Platform | Application | Potential Advantages | Source |
| Automated Synthesizer | Library synthesis of N-heterocycles and complex amines | Increased speed, efficiency, and reduced human error | rsc.orgsigmaaldrich.comnih.gov |
| Flow Chemistry Reactor | Continuous synthesis and transformation | Enhanced safety, precise reaction control, improved yield | wuxiapptec.comrsc.orgbeilstein-journals.orgeuropa.eu |
Chemoinformatics and Machine Learning Approaches for Reaction Prediction
The application of chemoinformatics and machine learning (ML) is revolutionizing how chemical reactions are predicted and optimized. For a molecule like this compound, these computational tools can accelerate the discovery of new reactions and synthetic routes.
ML models can be trained on large datasets of chemical reactions to predict the outcomes of new transformations. nips.ccacs.orgnih.gov By representing the reactants, reagents, and products using molecular fingerprints or graph-based methods, these models can learn the complex relationships that govern chemical reactivity. Future work could involve developing specific ML models to predict the reactivity of α-alkoxy aldehydes, including this compound, in various reaction types. This would enable the in silico screening of potential reactions, saving significant time and resources in the laboratory.
Furthermore, ML can be used to predict chemical compatibility and identify potential unwanted side reactions. rsc.orgosti.gov By analyzing the electronic and structural features of molecules, these models can provide a reactivity index that guides the selection of appropriate reaction conditions and partners. This would be particularly valuable for a multifunctional molecule like this compound to avoid undesired pathways.
The following table highlights the potential of chemoinformatics and ML for studying this compound.
| Approach | Application | Potential Outcome | Source |
| Machine Learning for Reaction Prediction | Predicting major products of new reactions | Accelerated discovery of novel transformations | nips.ccacs.orgnih.gov |
| Machine Learning for Reactivity Prediction | Assessing chemical stability and compatibility | Guidance on optimal reaction conditions and avoidance of side reactions | rsc.orgosti.gov |
Bio-Inspired Synthesis and Mimicry of Biological Pathways
Nature provides a rich source of inspiration for the development of novel and efficient chemical transformations. Bio-inspired synthesis and the mimicry of biological pathways offer exciting future directions for the utilization of this compound.
One area of interest is the development of biomimetic catalytic processes that involve "active aldehyde" intermediates. acs.org These are conceptually similar to the role of thiamine-dependent enzymes in nature. N-heterocyclic carbenes (NHCs) can catalyze benzoin-type reactions where aldehydes act as acyl anion synthons. acs.org Future research could explore the use of this compound in such NHC-catalyzed reactions to construct complex, highly functionalized molecules.
The study of metalloenzymes that catalyze aldehyde deformylations, such as cytochrome P450, can inspire the design of novel biomimetic catalysts. acs.orgresearchgate.netmdpi.com Density functional theory (DFT) studies have provided insights into the mechanisms of these reactions, revealing distinct inner-sphere pathways involving metal-dioxygen complexes. acs.orgresearchgate.net This knowledge can be leveraged to develop synthetic catalysts that mimic these biological processes, potentially for the selective transformation of aldehydes like this compound.
Bio-inspired total synthesis often involves strategic C-H oxidation and skeletal rearrangements. chemrxiv.org The aldehyde functionality in this compound could be a key handle for initiating such complex, bio-inspired cascades, leading to the synthesis of novel polycyclic structures.
The table below outlines potential bio-inspired research avenues for this compound.
| Approach | Inspiration | Potential Application | Source |
| "Active Aldehyde" Chemistry | Thiamine-dependent enzymes | NHC-catalyzed C-C bond formations | acs.org |
| Biomimetic Deformylation | Cytochrome P450 | Development of selective oxidation catalysts | acs.orgresearchgate.netmdpi.com |
| Bio-inspired Cascade Reactions | Natural product biosynthesis | Synthesis of complex molecular architectures | chemrxiv.org |
Q & A
Basic: What are the standard synthetic routes for 2-Cyclopentyl-2-methoxyacetaldehyde?
Methodological Answer:
The synthesis of this compound can be approached via aldol condensation or protective group strategies . For example:
- Aldol Condensation : React cyclopentanecarboxaldehyde with methoxyacetaldehyde under basic conditions (e.g., K₂CO₃ in acetonitrile, as seen in similar aldehyde syntheses ). Monitor reaction progress via TLC and purify using column chromatography.
- Protection/Deprotection : Protect the aldehyde group of cyclopentanecarboxaldehyde as an acetal, introduce the methoxy group via alkylation, and then deprotect using acidic hydrolysis. Optimize reaction time and temperature to minimize side products like cyclopentylphenylmethanone .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm the aldehyde proton (δ 9.5–10.5 ppm) and cyclopentyl/methoxy substituents .
- FTIR : Identify the aldehyde C=O stretch (~1720 cm⁻¹) and methoxy C-O stretch (~1100 cm⁻¹) .
- GC-MS : Verify purity and detect impurities (e.g., 2-cyclohexen-1-ol derivatives, which are common in aldehyde syntheses ).
Advanced: How can researchers mitigate peroxide formation in this compound during storage?
Methodological Answer:
Aldehydes are prone to peroxide formation, especially under light or oxygen exposure. To stabilize the compound:
- Add Inhibitors : Use 0.1% BHT (butylated hydroxytoluene) or hydroquinone to inhibit radical-mediated oxidation .
- Storage Conditions : Store in amber vials under inert gas (N₂/Ar) at –20°C. Test peroxide content monthly using iodide-starch test strips .
Advanced: How do reaction conditions influence stereochemical outcomes in this compound synthesis?
Methodological Answer:
The cyclopentyl group introduces steric effects that may lead to stereoisomer formation. To control this:
- Catalyst Selection : Use chiral catalysts like proline derivatives to favor enantioselective aldol reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction specificity, while non-polar solvents may increase racemization. Monitor diastereomer ratios via chiral HPLC .
Advanced: How to resolve contradictions in reported yields for this compound synthesis?
Methodological Answer:
Discrepancies in yields often arise from:
- Impurity Profiles : Compare side products (e.g., cyclopentylphenylacetic acid derivatives) using LC-MS to identify competing pathways .
- Replication : Repeat experiments under standardized conditions (e.g., 25°C, 24h reaction time) and validate purity via H NMR integration .
- Data Normalization : Adjust yields based on starting material purity (e.g., ≥95% cyclopentanecarboxaldehyde) .
Basic: What are the key safety precautions for handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of vapors (aldehyde toxicity).
- PPE : Wear nitrile gloves and safety goggles.
- Waste Disposal : Neutralize waste with 10% sodium bisulfite before disposal to reduce peroxide risks .
Advanced: How to design a stability study for this compound under varying pH conditions?
Methodological Answer:
- Experimental Setup : Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C.
- Analysis : Quantify degradation products (e.g., cyclopentylmethanol) via GC-MS at intervals (0, 7, 14 days).
- Kinetics : Calculate degradation rate constants () using first-order models. Acidic conditions may accelerate hydrolysis of the methoxy group .
Advanced: What computational methods predict the reactivity of this compound in nucleophilic additions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
